

Performance Showdown: Disperse Red 362 Under the Microscope Across Textile Fibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 362*

Cat. No.: *B1176498*

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of **Disperse Red 362**, a fluorescent pink dye, reveals its performance characteristics across various textile fibers, offering valuable insights for researchers and scientists in the textile and materials science fields. This guide provides a comparative analysis of its fastness properties on polyester, alongside a qualitative assessment of its expected performance on nylon and cellulose acetate, benchmarked against common alternatives.

Disperse Red 362 is primarily utilized for dyeing polyester fibers, where it generally exhibits good to excellent fastness properties.^{[1][2][3]} However, a notable gap exists in publicly available, independent quantitative data for its performance on other synthetic fibers such as nylon and cellulose acetate. This guide synthesizes available data and provides context based on the general behavior of disperse dyes on these substrates.

Comparative Performance Analysis of Disperse Dyes

The performance of a disperse dye is critically dependent on the fiber to which it is applied. The following tables summarize the available quantitative data for **Disperse Red 362** on polyester and provide a comparative look at other common red disperse dyes.

Table 1: Quantitative Performance Data for **Disperse Red 362** on Polyester Fiber

Performance Metric	Test Standard	Result
Light Fastness	AATCC	5-6
Wash Fastness (Staining)	AATCC	5
Wash Fastness (Fading)	AATCC	5
Sublimation Fastness	-	4-5
Ironing Fastness	AATCC	5
Perspiration Fastness	AATCC	5

Source: Data compiled from multiple supplier specifications. Ratings are on a scale of 1 to 5 or 1 to 8 for light fastness, with higher numbers indicating better performance.

Table 2: Comparative Fastness Properties of Alternative Red Disperse Dyes on Polyester

Dye Name	C.I. Name	Light Fastness (ISO)	Wash Fastness (ISO)	Sublimation Fastness (ISO)
Disperse Red 82	11140	6-7	4-5	4-5
Disperse Red 167	11338	7-8	5	5

Source: Publicly available data sheets. Note that direct, side-by-side comparative studies with **Disperse Red 362** are limited.

Performance on Other Textile Fibers

Nylon: Quantitative data for the performance of **Disperse Red 362** on nylon is not readily available. However, the wash fastness of disperse dyes on nylon is generally considered to be only fair, particularly for deeper shades.^[4] This is a critical consideration for applications requiring high durability to laundering. The light fastness of disperse dyes on nylon can also be lower compared to their performance on polyester.^[5]

Cellulose Acetate: Similarly, specific performance data for **Disperse Red 362** on cellulose acetate is scarce. Generally, the wet fastness of disperse dyes on secondary cellulose diacetate is inferior to that on the more hydrophobic cellulose triacetate.^[4] The development of disperse dyes was initially for cellulose acetate, and they can provide a wide shade range with moderate fastness properties.^[6]

Experimental Protocols

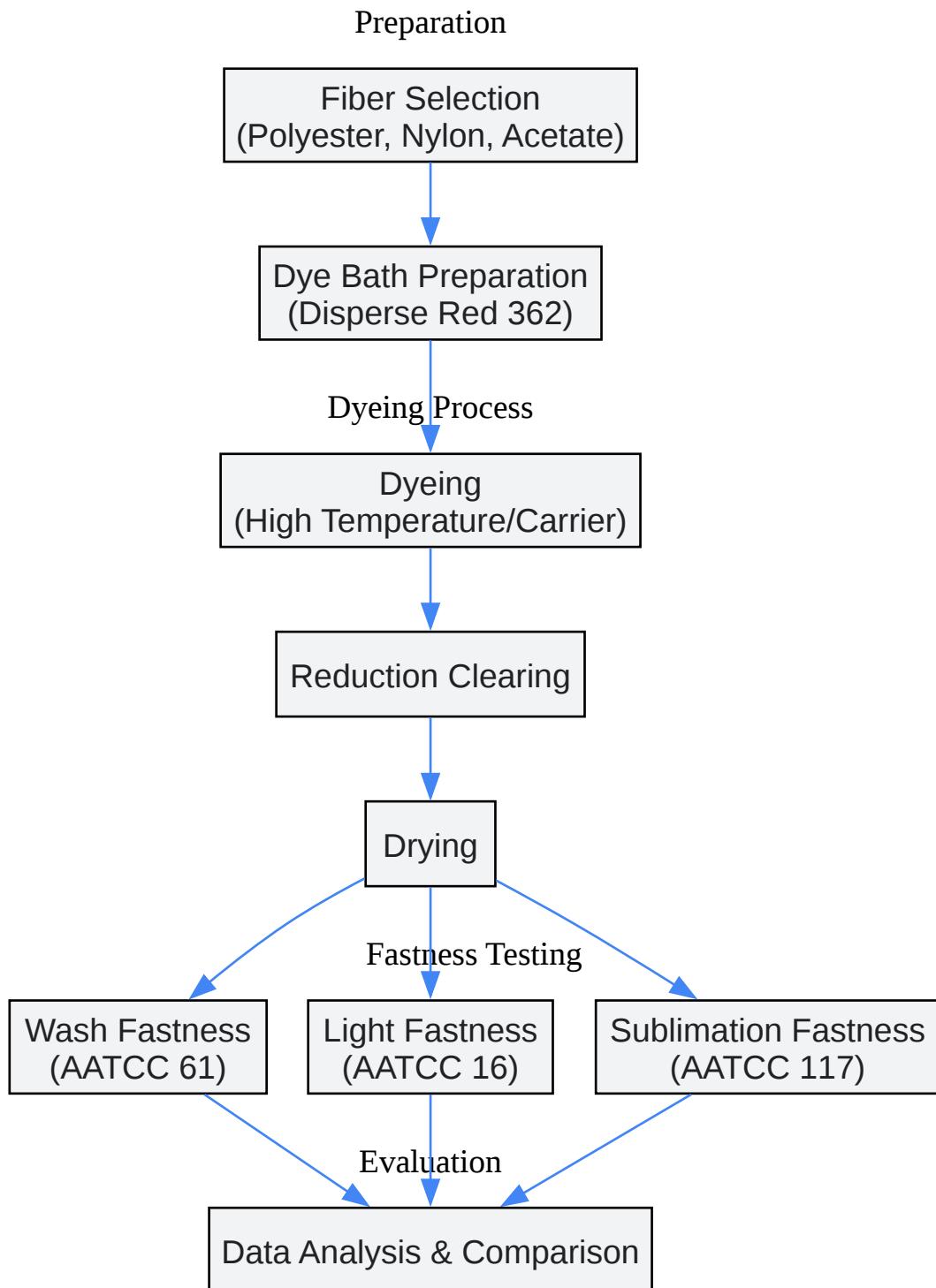
Accurate and reproducible performance evaluation of textile dyes relies on standardized testing methodologies. The following are summaries of the key experimental protocols for assessing the fastness properties of disperse dyes.

AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated

This test method is designed to evaluate the colorfastness of textiles to laundering. A specimen of the textile, in contact with a multi-fiber test fabric, is laundered under controlled conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

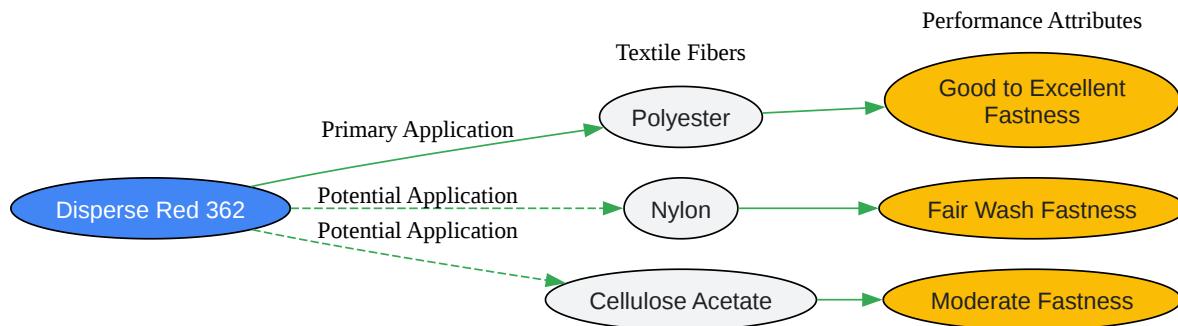
AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method assesses the resistance of a material's color to the fading effects of light. A test specimen is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled environmental conditions. The change in color is evaluated by comparing the exposed sample with an unexposed portion of the same material using the AATCC Gray Scale for Color Change. The results are often reported in AATCC Fading Units (AFUs).


AATCC Test Method 117: Colorfastness to Dry Heat (Sublimation)

This test determines the resistance of a textile's color to dry heat, which is relevant for processes like ironing, pleating, and sublimation printing. A specimen of the textile is placed in contact with a specified white cloth and subjected to a specific temperature for a set duration in

a heating device. The change in color of the specimen and the staining of the white cloth are then assessed.


Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes involved in textile dyeing and evaluation, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Experimental workflow for evaluating *Disperse Red 362*.

[Click to download full resolution via product page](#)

*Performance relationship of **Disperse Red 362** on different fibers.*

In conclusion, while **Disperse Red 362** demonstrates robust performance on polyester, further independent and comparative studies are warranted to quantitatively assess its efficacy on nylon and cellulose acetate. Researchers are encouraged to conduct such evaluations to provide a more complete performance profile of this widely used disperse dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 3. Basic knowledge of dyes: disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]

- 5. aatcc.org [aatcc.org]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [Performance Showdown: Disperse Red 362 Under the Microscope Across Textile Fibers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176498#performance-evaluation-of-disperse-red-362-in-different-textile-fibers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com